Alvameline maleate
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Overview
Description
Alvameline maleate is a Partial M1 Agonist and M2/M3 Antagonist.
Scientific Research Applications
Drug Metabolism Research : Diethyl maleate, a compound related to Alvameline maleate, has been used in drug metabolism research. It has been observed to inhibit protein synthesis and impair amino acid transport in isolated adult rat hepatocytes at high concentrations, without affecting cytochrome P-450 content or monooxygenase activity. This suggests potential applications in studying cellular mechanisms in toxicology and drug metabolism (Goethals et al., 1983).
Antihistaminic Drug Research : Chlorpheniramine maleate, a compound chemically related to Alvameline maleate, has been studied for its bitter taste and formulation strategies to mask this taste in mouth dissolving/disintegrating preparations. This research might be relevant for understanding sensory aspects and formulation techniques of similar compounds (Jelvehgari et al., 2014).
Nanotechnology in Drug Delivery : Research involving oral Almotriptan maleate, another chemically similar compound, has explored using nanostructured lipid carriers for enhancing its delivery to the brain. This highlights the potential of nanotechnology in improving drug delivery mechanisms, which could be applicable to Alvameline maleate (Salem et al., 2020).
Renal Damage and Nephroprotection : Studies on maleate-induced renal damage and the protective effects of curcumin have been conducted, offering insights into renal toxicology and protective agents. This could be indirectly relevant for understanding the impact of Alvameline maleate on renal health (Molina-jijon et al., 2016).
Chemical and Crystallographic Analysis : Research on maleates of various amino acids, such as maleates of L-leucine, L-isoleucine, and L-norvaline, has been conducted to understand their crystal structures and chemical interactions. This kind of research can provide fundamental insights into the physical and chemical properties of Alvameline maleate (Arkhipov et al., 2015).
properties
CAS RN |
219581-36-9 |
---|---|
Product Name |
Alvameline maleate |
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YKFYFAAWVQGVTP-BTJKTKAUSA-N |
Isomeric SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alvameline maleate; Lu 25-109-M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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